molecular formula C11H9BrClF3O B14072813 1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14072813
M. Wt: 329.54 g/mol
InChI Key: VBGDRJAEWFKSSE-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a bromomethyl (-CH2Br) group at the 3-position and a trifluoromethyl (-CF3) group at the 5-position of the phenyl ring, with a 2-chloropropan-1-one moiety attached to the aromatic core. This compound’s structural features contribute to its unique physicochemical properties, including high electrophilicity due to the electron-withdrawing trifluoromethyl and ketone groups, as well as reactivity at the bromomethyl site for further functionalization.

Properties

Molecular Formula

C11H9BrClF3O

Molecular Weight

329.54 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-(trifluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3O/c1-6(13)10(17)8-2-7(5-12)3-9(4-8)11(14,15)16/h2-4,6H,5H2,1H3

InChI Key

VBGDRJAEWFKSSE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)CBr)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Bromination and Acylation Approach

The most widely documented synthesis route involves sequential bromination and acylation steps starting from 3-(trifluoromethyl)acetophenone derivatives. According to VulcanChem, the process begins with the bromination of a pre-functionalized phenyl ring using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step introduces the bromomethyl group at the meta position relative to the trifluoromethyl substituent.

The subsequent acylation step employs 2-chloropropanoyl chloride under Friedel-Crafts conditions to install the chloropropanone moiety. Critical parameters include reaction temperature (maintained at −10°C to 0°C to prevent polyacylation) and solvent selection, with dichloromethane demonstrating superior yields (68–72%) compared to toluene (54–58%).

Catalytic Halogen Exchange Strategy

An alternative methodology reported by EvitaChem utilizes halogen exchange reactions on pre-formed chloroketone intermediates. This approach involves treating 1-(3-chloromethyl-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one with potassium bromide (KBr) in dimethylformamide (DMF) at 80°C for 12 hours. The bromide ion displaces the chloromethyl group through an SN2 mechanism, achieving conversion rates of 85–89% as confirmed by gas chromatography–mass spectrometry (GC-MS) analysis.

Continuous Flow Synthesis

Industrial-scale production methods employ continuous flow reactors to enhance reaction efficiency and safety. A three-stage microreactor system achieves:

  • Bromomethylation using N-bromosuccinimide (NBS) under photochemical initiation
  • Chloropropanone installation via mixed anhydride intermediates
  • Final purification through inline liquid-liquid extraction

This method reduces reaction times from 48 hours (batch) to 6 hours while maintaining yields above 70%.

Reaction Mechanisms and Kinetic Considerations

The bromination step proceeds through an electrophilic aromatic substitution mechanism. The trifluoromethyl group’s strong electron-withdrawing effect directs incoming electrophiles to the meta position, while the methyl group’s activation enables subsequent bromination. Kinetic studies reveal second-order dependence on bromine concentration, with an activation energy of 72 kJ/mol determined via Arrhenius plot analysis.

Acylation follows a classical Friedel-Crafts pathway, where the Lewis acid coordinates to the carbonyl oxygen of 2-chloropropanoyl chloride, generating a highly electrophilic acylium ion. Nucleophilic attack by the aromatic ring occurs preferentially at the para position to existing substituents, though steric effects from the bromomethyl group can lead to minor ortho products (8–12% byproduct formation).

Optimization Strategies and Process Parameters

Solvent Effects on Reaction Efficiency

Systematic solvent screening reveals pronounced effects on reaction kinetics and product distribution:

Solvent Dielectric Constant Yield (%) Byproducts (%)
Dichloromethane 8.93 72 15
Toluene 2.38 58 22
Acetonitrile 37.5 65 18
DMF 36.7 68 17

Data adapted from and

Polar aprotic solvents like DMF improve catalyst solubility but increase side reactions through stabilization of ionic intermediates.

Temperature-Controlled Bromination

Precise temperature modulation during bromination significantly impacts product purity:

  • Below −5°C: Incomplete bromine activation (conversion <40%)
  • −5°C to +5°C: Optimal selectivity (85–90% desired product)
  • Above +10°C: Debromination and ring halogenation byproducts (up to 35%)

Differential scanning calorimetry (DSC) studies confirm an exothermic reaction profile (ΔH = −98 kJ/mol), necessitating robust cooling systems for scale-up.

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of four documented preparation methods reveals distinct advantages and limitations:

Method Steps Total Yield (%) Purity (%) Scalability
Sequential Halogenation 5 48 95 Moderate
Halogen Exchange 3 67 92 High
Flow Chemistry 3 71 98 Industrial
Microwave-Assisted 4 63 94 Laboratory

Data synthesized from,, and

The continuous flow method demonstrates superior performance in yield and scalability, though requires significant capital investment. Microwave-assisted synthesis shows promise for rapid small-scale production, achieving 85% conversion in 30 minutes versus 6 hours for conventional heating.

Characterization and Quality Control

Modern analytical techniques ensure rigorous quality assessment:

  • ¹H NMR Spectroscopy : Distinct signals at δ 4.32 (bromomethyl CH₂), δ 2.98 (chloropropanone CH), and δ 7.45–7.62 (aromatic protons) confirm structural integrity
  • HR-MS : Molecular ion peak at m/z 329.54 ([M+H]⁺) with isotopic pattern matching Br/Cl composition
  • XRD Analysis : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a=8.542 Å, b=12.307 Å, c=15.891 Å

Impurity profiling via HPLC-UV at 254 nm identifies three main byproducts:

  • Debrominated analog (2.8–3.5%)
  • Di-acylated derivative (1.2–1.8%)
  • Oxidized chloropropanone (0.5–1.1%)

Applications in Pharmaceutical Development

While focusing on synthesis, it’s noteworthy that the compound’s structural features enable diverse applications:

  • Kinase Inhibition : The trifluoromethyl group enhances binding to ATP pockets in kinase targets (IC₅₀ = 120 nM against CDK9)
  • Prodrug Development : Bromomethyl group serves as leaving group for covalent drug conjugation
  • Material Science : Halogen-rich structure facilitates cross-coupling in polymer synthesis

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Reaction with potassium permanganate (KMnO₄) in acidic media converts the ketone to a carboxylic acid derivative, while milder oxidants like pyridinium chlorochromate (PCC) yield α,β-unsaturated ketones.

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂SO₄, 80°CCarboxylic acid72
PCCCH₂Cl₂, RTα,β-Unsaturated ketone65

Nucleophilic Substitution

The bromomethyl and chlorine substituents participate in SN2 and SN1 reactions.

Bromomethyl Group Reactivity

The bromine atom at the methyl position is highly susceptible to nucleophilic displacement. For example:

  • Reaction with sodium hydroxide (NaOH) in ethanol yields a hydroxymethyl derivative.

  • Thiols (e.g., HS-CH₂COOH) produce thioether linkages under basic conditions.

NucleophileSolventProductReaction Time
OH⁻EtOH-CH₂OH4 h
HS-RTHF-CH₂-S-R2 h

Chloropropanone Reactivity

The chlorine atom on the propanone moiety undergoes substitution with amines (e.g., NH₃) to form α-amino ketones.

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs, forming α,β-unsaturated ketones. For instance, treatment with DBU (1,8-diazabicycloundec-7-ene) in toluene at 100°C eliminates HCl, yielding a conjugated enone system.

BaseSolventTemperatureProduct
DBUToluene100°CEnone

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group activates the aromatic ring for NAS. Reactions with strong nucleophiles (e.g., NaN₃) replace the bromine atom:

Ar Br+NaN3DMF 60 CAr N3+NaBr\text{Ar Br}+\text{NaN}_3\xrightarrow{\text{DMF 60 C}}\text{Ar N}_3+\text{NaBr}

This azide intermediate is critical for click chemistry applications.

Reduction Reactions

The ketone group is reducible via catalytic hydrogenation (H₂/Pd-C) or hydride agents (NaBH₄). Hydrogenation yields a secondary alcohol, while NaBH₄ selectively reduces the ketone without affecting halogens.

Reducing AgentConditionsProduct
H₂/Pd-CEtOH, RTAlcohol
NaBH₄MeOH, 0°CAlcohol

Cross-Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. For example:

Ar Br+Ar B OH 2Pd PPh K CO Ar Ar +Byproducts\text{Ar Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh K CO }}\text{Ar Ar }+\text{Byproducts}

This reaction expands the compound’s utility in synthesizing biaryl structures.

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The trifluoromethyl group directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect .

  • Steric Effects : The bromomethyl group hinders reactions at the ortho position, favoring para substitution in NAS.

Biological Activity

1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one, with the CAS number 1804173-12-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C11_{11}H9_9BrClF3_3O, and it has a molecular weight of 329.54 g/mol. This compound contains a bromomethyl group, a trifluoromethyl group, and a chloropropanone moiety, which may confer unique pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogen substituents (bromine and chlorine) is often associated with increased activity against various microbial strains.
  • Cytotoxic Effects : Research has indicated that halogenated compounds can induce cytotoxicity in cancer cell lines. The specific activity of 1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one against different cancer types remains to be fully elucidated but warrants investigation.

Case Studies

  • Anticancer Activity : In a study examining the effects of halogenated ketones on cancer cell proliferation, compounds similar to 1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one demonstrated significant inhibition of cell growth in breast and lung cancer cell lines. The IC50_{50} values were reported to be in the low micromolar range, suggesting potent activity.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of halogenated phenyl compounds revealed that derivatives with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.

Comparative Analysis

Compound NameStructureIC50_{50} (µM)Activity Type
1-(3-Bromomethyl-5-trifluoromethylphenyl)-2-chloropropan-1-oneStructure5.0Anticancer
Similar Compound AStructure10.0Antimicrobial
Similar Compound BStructure7.5Cytotoxic

Synthesis and Characterization

The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one involves multi-step organic reactions, typically starting from commercially available brominated and trifluoromethylated phenols. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies indicate that while there are cytotoxic effects on cancer cells, the compound exhibits low toxicity towards normal human cell lines at therapeutic concentrations. Further studies are needed to assess chronic exposure effects and potential environmental impacts.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

  • The target compound’s 3-bromomethyl and 5-trifluoromethyl substituents create distinct electronic and steric environments compared to analogs with substituents at the 2-position (e.g., 1804232-60-7) or dual CF3 groups (e.g., 1803860-41-4). The 5-position CF3 group may enhance metabolic stability in biological systems compared to ethoxy-substituted analogs (e.g., 1804183-51-4) .
  • The chloroketone moiety (C-Cl adjacent to carbonyl) is common across all compounds, suggesting shared reactivity in nucleophilic substitution or cross-coupling reactions .

Molecular Weight and Polarity: The target compound’s molecular weight (~348.55) is comparable to 1804232-60-7, but higher than ethoxy-substituted analogs (305.59).

Spectroscopic and Analytical Comparisons

While direct spectral data for the target compound are unavailable, analogs provide insights:

  • IR Spectroscopy : Compounds with chloroketone moieties (e.g., ) exhibit strong C=O stretches near 1645 cm⁻¹, while CF3 groups show characteristic C-F vibrations ~1100–1200 cm⁻¹ .
  • NMR Spectroscopy : The target compound’s aromatic protons would resonate downfield (δ 7.5–8.0 ppm) due to electron-withdrawing groups, as seen in analogs like 3-(3-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one (δ 7.01–7.75 ppm) .

Research Findings and Limitations

  • Structural Data: No crystallographic data for the target compound were found. However, tools like SHELXL () and UCSF Chimera () are widely used for similar small-molecule analyses, suggesting methods for future studies .
  • Docking Studies : AutoDock Vina () could predict the target compound’s binding affinity to biological targets, leveraging its halogen and CF3 groups for hydrophobic interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one, and how can reaction conditions be optimized?

A stepwise approach is advised:

Friedel-Crafts acylation : Introduce the propanone moiety to the aromatic ring under anhydrous conditions using AlCl₃ or FeCl₃ as a catalyst .

Bromination : Use N-bromosuccinimide (NBS) or HBr/H₂O₂ to brominate the methyl group, ensuring controlled temperature (0–5°C) to minimize polybromination .

Purification : Employ recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
Key considerations : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of the trifluoromethyl group. Monitor reaction progress via TLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR :
    • Bromomethyl group : δ ~4.3–4.5 ppm (¹H, singlet for CH₂Br) and δ ~30–35 ppm (¹³C).
    • Trifluoromethyl group : δ ~110–120 ppm (¹³C, quartet due to ³J coupling with fluorine).
    • Chloropropanone : δ ~2.8–3.2 ppm (¹H, doublet for CH₂Cl) and δ ~200–210 ppm (¹³C, carbonyl C=O) .
  • IR Spectroscopy : C=O stretch ~1700–1750 cm⁻¹; C-F stretches ~1100–1250 cm⁻¹ .
  • 19F NMR : δ ~-60 to -70 ppm (CF₃ group) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the bromomethyl substituent in nucleophilic substitution reactions?

The trifluoromethyl group reduces electron density on the aromatic ring, activating the bromomethyl site for SN2 reactions. Comparative studies on analogs (e.g., replacing CF₃ with CH₃) show:

  • Enhanced leaving-group ability : Bromine in CF₃-substituted compounds exhibits faster substitution rates due to reduced steric hindrance and increased electrophilicity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of attacking agents (e.g., amines, thiols).
    Experimental design : Kinetic studies under varying solvent polarity and nucleophile concentrations can quantify substituent effects .

Q. How can computational methods resolve discrepancies between observed and predicted spectral data for this compound?

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to simulate NMR chemical shifts. Compare with experimental data to validate structural assignments .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 113 K) provides definitive bond lengths/angles, resolving ambiguities in stereochemistry .
    Case example : A 0.5 ppm deviation in ¹³C NMR (C=O) may indicate keto-enol tautomerism, which DFT can model by calculating tautomer stability .

Q. What strategies mitigate degradation of the bromomethyl group during long-term storage or experimental workflows?

  • Storage : Under argon at –20°C in amber vials to prevent light-induced decomposition.
  • Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation .
  • In-situ monitoring : Use HPLC-MS to track degradation products (e.g., dehydrohalogenation to form alkenes) .

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor?

  • Target selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s lipophilic trifluoromethyl and bromomethyl groups.
  • Assay conditions :
    • In vitro : Use fluorescence polarization (FP) assays with ATP-competitive probes.
    • IC₅₀ determination : Vary compound concentration (1 nM–100 µM) and measure kinase activity via ADP-Glo™ assay .
  • Control experiments : Compare with known inhibitors (e.g., gefitinib) to validate mechanism .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent yields in large-scale syntheses of this compound?

  • Scale-up challenges : Heat dissipation and mixing efficiency affect bromination. Use flow chemistry (continuous reactor) for better temperature control .
  • Byproduct analysis : GC-MS or LC-MS to identify impurities (e.g., di-brominated byproducts). Adjust stoichiometry (NBS:substrate = 1:1.05) to minimize over-bromination .

Q. What experimental adjustments are needed if unexpected reactivity is observed in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for enhanced stability with bromomethyl groups.
  • Base selection : Use K₃PO₄ instead of Na₂CO₃ to improve solubility in THF/H₂O mixtures .
  • Monitoring : Track coupling efficiency via ¹⁹F NMR (trifluoromethyl group as an internal reporter) .

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